Ácido 11H-perfluoroundecanoico

Descripción general

Descripción

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid, is a useful research compound. Its molecular formula is C11H2F20O2 and its molecular weight is 546.1 g/mol. The purity is usually 95%.

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Remediación ambiental

Ácido 11H-perfluoroundecanoico: se utiliza en la ciencia ambiental para estudiar la adsorción y degradación de compuestos perfluorados. Sirve como un compuesto modelo para comprender el comportamiento de las sustancias perfluoroalquílicas (PFAS) en el medio ambiente . Los fuertes enlaces carbono-flúor en los PFAS los hacen resistentes a los procesos de degradación natural, lo que lleva a la bioacumulación y la persistencia ambiental. La investigación que involucra ácido 11H-perfluoroundecanoico puede ayudar a desarrollar estrategias de remediación efectivas, como procesos de oxidación avanzada o técnicas de adsorción, para eliminar estos contaminantes del agua y el suelo.

Química analítica

En química analítica, el ácido 11H-perfluoroundecanoico se utiliza como un estándar interno durante la cuantificación de otros compuestos perfluorados en diversas muestras . Su estructura y propiedades únicas permiten una calibración precisa en análisis de espectrometría de masas, lo que garantiza una medición precisa de los contaminantes ambientales y ayuda en el estudio de su distribución e impacto.

Proteómica

This compound: también es un producto especializado en aplicaciones de investigación de proteómica . Su capacidad para interactuar con proteínas y otras biomoléculas sin degradarse lo convierte en una herramienta útil para estudiar las estructuras, funciones e interacciones de las proteínas. Esto puede llevar a información sobre los mecanismos de la enfermedad y el desarrollo de nuevas estrategias terapéuticas.

Mecanismo De Acción

Target of Action

11H-Perfluoroundecanoic acid, also known as 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid or 11H-Eicosafluoroundecanoic acid, is an orally active inducer of oxidative stress and DNA damage . It primarily targets the respiratory system .

Mode of Action

This compound interacts with its targets by inducing oxidative stress and DNA damage . It exhibits genotoxicity and reproductive toxicity in Swiss mice .

Biochemical Pathways

It is known to induce oxidative stress, which can lead to dna damage . This can disrupt normal cellular processes and lead to genotoxicity and reproductive toxicity .

Pharmacokinetics

It is known to be orally active , suggesting that it can be absorbed through the gastrointestinal tract. Its impact on bioavailability is currently unknown.

Result of Action

The primary result of 11H-Perfluoroundecanoic acid’s action is the induction of oxidative stress and DNA damage . This can lead to genotoxicity, which is the damaging effect on a cell’s genetic material affecting its integrity. It also exhibits reproductive toxicity in Swiss mice , indicating that it can negatively affect reproductive health.

Action Environment

The action, efficacy, and stability of 11H-Perfluoroundecanoic acid can be influenced by various environmental factors. For instance, it is utilized as a processing aid in the manufacture of fluoropolymer for its thermal and pressure stability . It has both water-repellent and oil-repellent groups and hydrophilic groups on the same molecule , suggesting that its action can be influenced by the presence of water, oil, and other substances in the environment.

Actividad Biológica

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-Icosafluoroundecanoic acid (IFUDA) is a perfluorinated fatty acid that has garnered attention due to its unique chemical properties and potential biological activities. This compound belongs to a class of substances known for their environmental persistence and bioaccumulation potential. Understanding the biological activity of IFUDA is crucial for assessing its implications in health and environmental sciences.

Chemical Structure and Properties

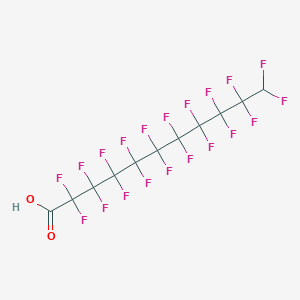

IFUDA is characterized by a long carbon chain fully substituted with fluorine atoms. The molecular formula is , which contributes to its hydrophobic nature and resistance to degradation. The structure can be represented as follows:

Biological Activity Overview

Research indicates that IFUDA exhibits various biological activities including antimicrobial effects, cytotoxicity against cancer cells, and potential immunomodulatory effects. The following sections detail these activities supported by empirical data.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of IFUDA against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| S. aureus | 0.3 mg/mL |

| Candida albicans | 0.4 mg/mL |

These findings suggest that IFUDA could be a candidate for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

IFUDA has shown promising results in inducing cytotoxic effects on various cancer cell lines. A study assessed its impact on human breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (mg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.2 | Induction of apoptosis via caspase activation |

| A549 | 0.15 | Cell cycle arrest at G2/M phase |

Fluorescence microscopy revealed morphological changes consistent with apoptosis in treated cells .

Immunomodulatory Effects

The immunomodulatory potential of IFUDA was investigated using RAW264.7 macrophage cells. The results indicated that treatment with IFUDA led to an increase in pro-inflammatory cytokines such as IL-6 and TNF-α.

| Cytokine | Concentration (pg/mL) | Effect |

|---|---|---|

| IL-6 | 1500 | Significant increase (p < 0.01) |

| TNF-α | 1200 | Significant increase (p < 0.05) |

These findings suggest that IFUDA may modulate immune responses potentially beneficial in therapeutic contexts .

Case Studies

A series of case studies have highlighted the biological relevance of IFUDA:

- Case Study on Cancer Cell Lines : A study involving MCF-7 cells treated with varying concentrations of IFUDA showed dose-dependent cytotoxicity with significant apoptosis markers observed at concentrations above 0.1 mg/mL.

- Antimicrobial Efficacy in Clinical Isolates : Clinical isolates of Staphylococcus aureus were tested against IFUDA revealing a MIC that supports its potential use as an antibacterial agent.

Propiedades

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H2F20O2/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33/h1H,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYNPHSPRPZSSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC9F18COOH, C11H2F20O2 | |

| Record name | Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061954 | |

| Record name | 11-H-Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Alfa Aesar MSDS] | |

| Record name | 11-Eicosafluoroundecanoic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19308 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1765-48-6 | |

| Record name | ω-Hydroperfluoroundecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Eicosafluoroundecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecanoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-eicosafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-H-Perfluoroundecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.